N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O3/c22-15(13-7-4-8-24-13)19-20-10-17-14-12(16(20)23)9-18-21(14)11-5-2-1-3-6-11/h1-10H,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRKAVGRRGTAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
Formation of Pyrazolo[3,4-d]Pyrimidinone Core :
A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (1.0 equiv) and acetonitrile (1.2 equiv) is refluxed in dioxane under dry HCl gas for 6–8 hours. The reaction is quenched with ice-cold water, and the precipitate is filtered and recrystallized from ethanol to yield 1-phenyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine.Introduction of Furan-2-Carboxamide :
The 5-amino intermediate is acylated with furan-2-carbonyl chloride (1.1 equiv) in dry dichloromethane using triethylamine as a base. The reaction proceeds at 0–5°C for 2 hours, followed by room temperature stirring for 12 hours. The product is purified via column chromatography (hexane:ethyl acetate, 3:1).
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency and reduces synthesis time. This method is particularly effective for cyclization steps.
Procedure:
- One-Pot Cyclocondensation and Acylation :
A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (1.0 equiv), malononitrile (1.5 equiv), and furan-2-carbonyl chloride (1.1 equiv) is irradiated in a microwave reactor at 120°C for 15 minutes using potassium tert-butoxide as a catalyst. The crude product is washed with ethanol to afford the target compound.
Multi-Step Functionalization via Chloro Intermediate
This approach involves introducing a chloro group at position 5, followed by nucleophilic substitution with furan-2-carboxamide.
Procedure:
Chlorination :
1-Phenyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv) is treated with phosphorus oxychloride (3.0 equiv) at 80°C for 4 hours to yield 5-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.Nucleophilic Substitution :
The chloro derivative is reacted with furan-2-carboxamide (1.2 equiv) in dimethylformamide (DMF) at 100°C for 8 hours. The product is isolated via precipitation in ice water.
Yield : 60–65%.
Green Chemistry Approaches
Solvent-free and catalytic methods minimize environmental impact.
Procedure:
- Solvent-Free Cyclocondensation :
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide (1.0 equiv) and furan-2-carbonyl isocyanate (1.1 equiv) are ground with silica gel (200 mesh) and heated at 90°C for 2 hours. The product is extracted with ethyl acetate.
Post-Synthetic Modification of Preformed Pyrazolo[3,4-d]Pyrimidinones
Acylation of a preformed 5-aminopyrazolo[3,4-d]pyrimidinone is a reliable method.
Procedure:
- Acylation Reaction :
5-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 equiv) is treated with furan-2-carbonyl chloride (1.1 equiv) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. The mixture is stirred at room temperature for 24 hours and purified via recrystallization.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide involves the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidinone Derivatives
The most direct analogs are carbohydrazide-based derivatives reported by Horchani et al. (2021), which share the pyrazolo[3,4-d]pyrimidinone core but differ in substituents (Table 1).
Table 1: Biological Activity of Pyrazolo[3,4-d]pyrimidinone Derivatives
| Compound | MCF-7 IC50 (µM) | EGFR IC50 (µM) | Apoptosis Activity (Rank) |
|---|---|---|---|
| 234 | 55.35 ± 7.711 | N/A | Moderate |
| 235 | 60.02 ± 2.716 | N/A | Highest |
| 236 | 45.41 ± 5.376 | N/A | Low |
| 237 | 34.55 ± 2.381 | 0.186 | Lowest |
| Erlotinib | N/A | 0.03 | N/A |
- Key Findings :
- Compound 237 shows the strongest EGFR inhibition (IC50 = 0.186 µM) but is less potent than erlotinib (IC50 = 0.03 µM), a clinical EGFR inhibitor .
- Apoptosis activity inversely correlates with EGFR potency: 235 (highest apoptosis) lacks direct EGFR data, suggesting alternative mechanisms .
- Molecular docking (PDB ID:1M17) reveals that these compounds occupy the ATP-binding site, mimicking erlotinib’s binding mode. The furan-carboxamide group in the target compound may enhance hydrogen bonding compared to acetohydrazide derivatives .
N-Substituted Pyrazoline Derivatives
describes N-substituted dihydro-pyrazoline compounds (e.g., fluorophenyl, bromophenyl substituents). While structurally distinct (pyrazoline vs. pyrazolo-pyrimidinone cores), these highlight the role of aromatic substituents:
- Structural Impact : Electron-withdrawing groups (e.g., 4-fluorophenyl in 1–4 ) enhance stability and binding interactions, a principle that may extend to the phenyl group in the target compound .
- Crystallography: Confirmed planar geometries in pyrazoline derivatives suggest that the pyrazolo-pyrimidinone core’s rigidity could optimize target engagement .
Carboxamide-Containing Heterocycles in Patents
discloses carboxamide derivatives with pyrrolo[1,2-b]pyridazine cores (e.g., trifluoromethyl, morpholinyl groups). Although structurally divergent, these emphasize:
- Pharmacophore Utility : Carboxamide groups are critical for hydrogen bonding in kinase inhibitors. The furan-2-carboxamide in the target compound may offer similar advantages .
- Substituent Trends : Bulky groups (e.g., trifluoromethyl) improve selectivity but reduce solubility—a trade-off relevant to the target compound’s phenyl and furan substituents .
Biological Activity
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C14H12N4O3
- Molecular Weight : 284.27 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The unique structural features of pyrazolo[3,4-d]pyrimidines contribute to their interaction with various biological targets.
Target Enzymes
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . This compound inhibits CDK2 by binding to its active site, which leads to:
- Cell Cycle Arrest : The inhibition of CDK2 results in cell growth arrest at the G0-G1 phase of the cell cycle, preventing cell proliferation and inducing apoptosis in cancer cells .
Biochemical Pathways
The compound's interaction with CDK2 disrupts key signaling pathways involved in cell cycle regulation. This mechanism underlies its potential as an anticancer agent.
Antitumor Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 µM) |
|---|---|---|
| A549 (Lung) | 2.24 | 9.20 |
| MCF-7 (Breast) | 1.74 | 42.3 |
| HCT116 (Colon) | 5.00 | Not available |
These findings suggest that the compound is more effective than traditional chemotherapeutics like doxorubicin in certain contexts .
Induction of Apoptosis
Flow cytometry analyses have shown that treatment with this compound leads to a significant increase in apoptotic cells within treated populations. For instance, a study indicated that at concentrations between 2.0 and 4.0 µM, the percentage of apoptotic cells increased from 5.1% (control) to between 25.1% and 41.0% for treated cells .
Study Overview
In a recent study examining the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, this compound was found to be particularly effective against lung and breast cancer cell lines. The study highlighted its ability to induce apoptosis and inhibit cell proliferation through its action on CDK2.
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with CDK2 at the molecular level. The binding affinity and interaction patterns suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance its potency and selectivity against cancer cells .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including condensation of pyrazolo[3,4-d]pyrimidine precursors with furan-2-carboxamide derivatives. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane is used for acid-sensitive reactions .
- Catalysts : Palladium or copper catalysts enable cross-coupling reactions for aryl group introduction .
- Temperature control : Reactions often require reflux (80–120°C) for 12–24 hours to maximize yield . Industrial-scale optimization may use continuous flow reactors to enhance efficiency .
Q. Which analytical techniques are recommended for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding patterns (e.g., NH protons at δ 10–12 ppm) .
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between pyrazolo[3,4-d]pyrimidine and furan rings .
- Mass spectrometry (FAB-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Q. What are the key physicochemical properties influencing solubility and stability?
- LogP : Calculated values (~2.5–3.5) indicate moderate hydrophobicity, requiring DMSO or ethanol for dissolution .
- Hydrogen bonding : The 4-oxo group and amide moiety enhance aqueous solubility via polar interactions . Stability tests under varying pH (4–9) and temperature (4–37°C) are critical for storage and biological assays .
Advanced Research Questions
Q. How can contradictions in reported IC₅₀ values for kinase inhibition be resolved?
Discrepancies arise from:
- Assay conditions : Varying ATP concentrations (e.g., 1–10 µM) alter competitive inhibition kinetics .
- Structural analogs : Substituents like trifluoromethyl groups (e.g., in ) increase binding affinity by 10–100× compared to methoxy derivatives . Standardized protocols (e.g., CLSI guidelines for enzymatic assays) and orthogonal validation (SPR, ITC) are recommended .
Q. What methodologies identify the compound’s primary biological targets?
- Kinase profiling panels : Screen against 100+ kinases to identify selectivity (e.g., IC₅₀ < 10 nM for CDK2 vs. >1 µM for CDK4) .
- Molecular docking : Predict interactions with ATP-binding pockets (e.g., hydrogen bonds with Lys33 and Glu51 in PDE9A) .
- Pull-down assays : Use biotinylated probes to isolate target proteins from cell lysates .
Q. How can selectivity against off-target kinases be enhanced?
- Structure-activity relationship (SAR) : Modifying the furan ring to a thiophene reduces off-target binding by 50% .
- Prodrug strategies : Masking the 4-oxo group with ester moieties improves specificity in vivo .
Q. What experimental designs validate apoptosis induction in cancer cells?
- Caspase-3/7 activation assays : Luminescent signals correlate with dose-dependent apoptosis (e.g., EC₅₀ = 2.5 µM in A549 cells) .
- Flow cytometry : Annexin V/PI staining quantifies early vs. late apoptotic populations . Contradictory results (e.g., pro-survival signals in certain cell lines) require transcriptomic analysis (RNA-seq) to identify compensatory pathways .
Q. How can computational modeling optimize metabolic stability?
- ADMET prediction : Tools like SwissADME assess CYP450 metabolism risks (e.g., high clearance via CYP3A4) .
- MD simulations : Simulate binding persistence (≥50 ns trajectories) to prioritize derivatives with stable target interactions .
Q. What strategies resolve low bioavailability in preclinical models?
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers improve oral bioavailability from 15% to 60% in murine models .
- Salt formation : Hydrochloride salts enhance solubility by 3× without altering activity .
Q. How do structural analogs compare in therapeutic potential?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
